molecular formula C22H23N3O2S B5136459 N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No. B5136459
M. Wt: 393.5 g/mol
InChI Key: VPGICQCRCLBUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide, commonly known as CTB, is a small molecule compound that has been extensively studied for its potential use in scientific research applications. CTB belongs to the class of 1,3,4-thiadiazole derivatives, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of CTB is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CTB has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CTB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. CTB has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. In addition, CTB has been shown to have anti-tumor and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using CTB in lab experiments is its wide range of biological activities. CTB has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, making it a useful tool for studying these biological processes. However, one of the limitations of using CTB in lab experiments is its potential toxicity. CTB has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CTB. One area of research is the development of CTB derivatives with improved potency and selectivity. Another area of research is the study of the molecular mechanisms underlying the biological activities of CTB. In addition, CTB could be studied for its potential use in the treatment of neurodegenerative diseases and cancer. Finally, the potential toxicity of CTB could be further investigated to determine its safety for use in lab experiments.

Synthesis Methods

The synthesis of CTB involves the reaction of 4-cyclohexylphenol with thionyl chloride to form 4-cyclohexylphenyl chloride. This intermediate is then reacted with sodium azide to form 4-cyclohexylphenyl azide. The azide group is then reduced with triphenylphosphine to form 4-cyclohexylphenyl amine. This amine is then reacted with 2-bromoacetic acid to form the intermediate, which is then reacted with thiosemicarbazide to form CTB.

Scientific Research Applications

CTB has been extensively studied for its potential use in scientific research applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. CTB has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-21(18-9-5-2-6-10-18)23-22-25-24-20(28-22)15-27-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGICQCRCLBUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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